molecular formula C14H10O4 B146846 Diphenic acid CAS No. 482-05-3

Diphenic acid

Cat. No. B146846
CAS RN: 482-05-3
M. Wt: 242.23 g/mol
InChI Key: GWZCCUDJHOGOSO-UHFFFAOYSA-N
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Description

Asymmetric Synthesis of Axially Chiral, Unsymmetrical Diphenic Acids

A practical route to unsymmetrical diphenic acids has been developed through an intramolecular Ullmann coupling reaction. This method involves the esterification of ethylene glycol with two different 2-halobenzoyl chlorides to produce a mixed diester. The diester is then treated with copper powder in boiling DMF, resulting in the formation of cyclic diester with yields ranging from 30-60%. Subsequent alkaline hydrolysis yields unsymmetrical diphenic acid with high enantiomeric excess when starting from (R)-1,1′-bi-2-naphthol .

Uranyl Ion Complexes with Diphenic Acid

Diphenic acid has been utilized to synthesize various uranyl ion complexes, exhibiting different coordination modes of the diphenate ligand. These modes include κ2-O,O'-chelation by individual carboxylate groups, chelation involving both carboxylate groups, and bridging. The resulting complexes display diverse structures, from monoperiodic coordination polymers to diperiodic assemblies with varying topologies. The uranyl emission spectra of these complexes show typical vibronic fine structure, with some complexes exhibiting quenched uranyl emission .

Transient Geometry Changes in Diphenic Acids

Diphenic acids can undergo significant out-of-equilibrium changes in their dihedral angle when treated with a carbodiimide chemical fuel. This reaction, which involves the formation of diphenic anhydrides, reduces the torsional angle about the biaryl bond by approximately 45°. The reaction mechanism and kinetic parameters have been studied, providing insights into the system's yields and lifetimes. The reaction is tolerant to steric hindrance, although byproduct formation can complicate the analysis .

Metal Complexes with Diphenylphosphinoacetic Acid

Diphenylphosphinoacetic acid has been shown to act as a neutral P-donor ligand, forming complexes with various transition metals. The crystal structures of these complexes reveal different hydrogen-bonding patterns and coordination geometries. For example, [AuCl(Ph2PCH2CO2H)] features a linear Cl-Au-P arrangement with hydrogen-bonded dimers in the lattice, while trans-[PdCl2(Ph2PCH2CO2H)2] forms chains through hydrogen bonding between carboxylic acid groups .

Coordination Polymers Based on Diphenic Acid

Two new coordination polymers based on diphenic acid have been synthesized and structurally characterized. These polymers exhibit different coordination modes of diphenic acid, leading to the formation of one-dimensional zigzag chains and two-dimensional nets. The polymers demonstrate interesting properties such as intense photoluminescence at room temperature .

Amides of Diphenic Acid as Potential Antispasmodic Agents

A series of amides of diphenic acid have been synthesized with the aim of evaluating their potential as antispasmodic agents. However, pharmacological screening indicated that none of the compounds showed significant activity to warrant further investigation .

Supramolecular Complexes Derived from Diphenic Acid

Four one-dimensional metal-organic polymers derived from diphenic acid have been synthesized. These complexes exhibit various interactions, such as C-H...π and π-π interactions, leading to the formation of two-dimensional porous structures and grid-like networks. Magnetic property studies of these complexes have revealed strong antiferromagnetic interactions within metal dimers .

Diphenic Acid/Nicotinamide Complexes

Complexes of diphenic acid with CoII, CuII, and ZnII metals have been synthesized and structurally investigated. The complexes exhibit distorted octahedral geometries and are linked into sheets by hydrogen bonds. Thermal analysis suggests that the complexes are thermally stable, with decomposition starting with the loss of coordinated water molecules .

Derivatives of Diphenic Acid

New derivatives of diphenic acid have been prepared to study their potential antibacterial, antihyperglycemic, antispasmodic, and local anesthetic activities. The derivatives include various functionalized biphenyl compounds, although the specific activities of these compounds were not detailed in the provided data .

Proton Transfer Compounds Based on Diphenic Acid

Two new proton transfer compounds based on diphenic acid have been synthesized. Their solid-state structures were determined, and non-covalent interactions were characterized. Computational studies were conducted to analyze these interactions, providing a deeper understanding of the compounds' supramolecular networks10.

Scientific Research Applications

Coordination Chemistry

Diphenic acid has shown versatility in synthesizing various homo- or heterometallic uranyl ion complexes. These complexes demonstrate a range of coordination modes and have potential implications in materials science and coordination chemistry. For example, different complexes involving uranyl ions and diphenic acid display unique structural arrangements, including ladder-like monoperiodic arrangements and diperiodic assemblies (Thuéry, Atoini, & Harrowfield, 2019).

Molecular Geometry Changes

Diphenic acids are known to undergo significant transient changes in molecular geometry. These changes are induced by reactions with chemical fuels like carbodiimide. This phenomenon is crucial for the understanding of biochemical systems and demonstrates the potential of diphenic acids in materials science and biochemistry (Jayalath, Wang, Mantel, Kariyawasam, & Hartley, 2020).

Metal Complexes and Structural Analysis

Diphenic acid plays a significant role in forming metal complexes, with applications in crystallography and materials science. For example, complexes of diphenic acid with CoII, CuII, and ZnII metals have been synthesized and studied for their structural properties. These studies contribute to a deeper understanding of molecular interactions and the design of new materials (Şahin et al., 2016).

Commercial and Industrial Applications

Diphenic acid has been identified as a significant product in the oxidation of phenanthrene, with potential commercial applications. It has been used in the preparation of alkyl esters and alkyd resins, demonstrating its utility in industrial chemistry and materials science (Dean, White, & McNeil, 2007).

Photocatalytic Reactions

Research has shown that aromatic diacids like diphenic acid can be converted into lactones through TiO2-mediated photocatalytic reactions. This process showcases the potential of diphenic acid in organic synthesis and material science, especially in creating high-selectivity chemical transformations (Oketani et al., 2016).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

2-(2-carboxyphenyl)benzoic acid
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InChI

InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)
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InChI Key

GWZCCUDJHOGOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10O4
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DSSTOX Substance ID

DTXSID0060064
Record name [1,1'-Biphenyl]-2,2'-dicarboxylic acid
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Molecular Weight

242.23 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Diphenic acid
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Vapor Pressure

0.00000001 [mmHg]
Record name Diphenic acid
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Product Name

Diphenic acid

CAS RN

482-05-3
Record name Diphenic acid
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Synthesis routes and methods

Procedure details

Diphenic anhydride (10 g, 0.045 mol) was dissolved in 30 ml of methanol and refluxed overnight. Removal of the solvent and drying the product under vacuum afforded 11.8 g of diphenic acid momo-methyl ester.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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